

Technical Guide: Physicochemical Properties of 1-Bromoheptane-d3

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Compound of Interest

Compound Name: 1-Bromoheptane-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of **1-bromoheptane-d3**, a deuterated analogue of 1-bromoheptane. This document details its molecular weight and formula, alongside its non-deuterated counterpart, and outlines the standard experimental protocols for their determination.

Core Physicochemical Data

Stable isotope-labeled compounds such as **1-bromoheptane-d3** are critical tools in drug discovery and metabolic research. The substitution of hydrogen with deuterium imparts a greater mass, which can be readily detected in mass spectrometry-based assays, without significantly altering the chemical properties of the molecule. The key quantitative data for 1-bromoheptane and its deuterated form are summarized below.

Property	1-Bromoheptane	1-Bromoheptane-d3
Chemical Formula	C ₇ H ₁₅ Br	C ₇ H ₁₂ D ₃ Br
Molecular Weight	~179.10 g/mol [1][2][3][4]	~182.12 g/mol [5]
Exact Mass	178.03571 u	181.05450 u

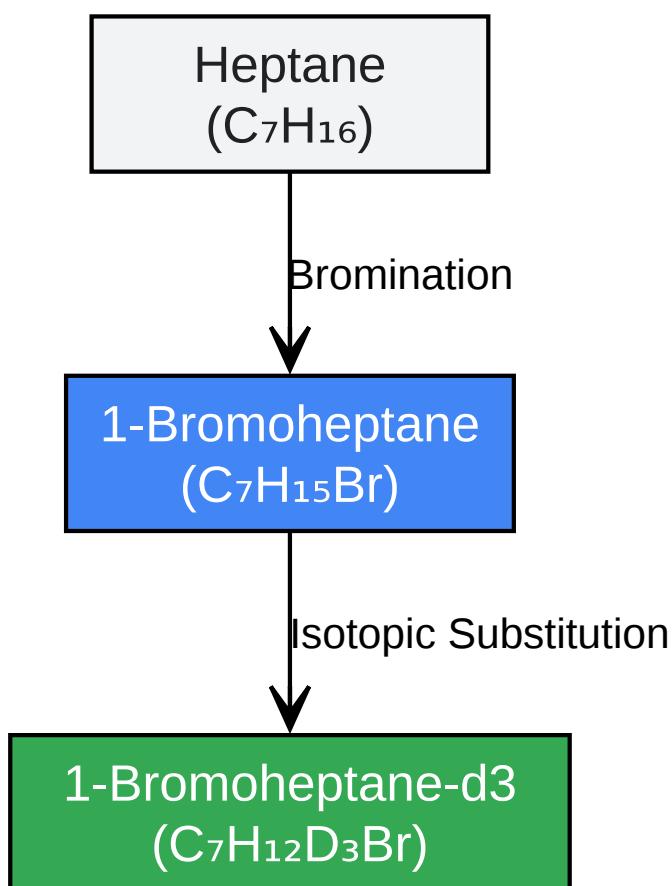
Note: The exact position of the three deuterium atoms in **1-bromoheptane-d3** can vary depending on the synthesis route. A common variant is deuteration at the terminal methyl

group (1-bromo-7,7,7-trideuterioheptane).

Structural Relationship

The relationship between the parent alkane, its halogenated form, and its deuterated analogue is fundamental to understanding its application. Deuteration is a precise modification that builds upon the core structure.

Structural Derivation of 1-Bromoheptane-d3



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Caption: Logical relationship from heptane to **1-bromoheptane-d3**.

Experimental Protocols

The determination of the molecular formula and weight, along with the verification of isotopic labeling, relies on established analytical techniques.

Molecular Weight Determination via Mass Spectrometry (MS)

Mass spectrometry is the definitive method for determining the molecular weight of a compound.^[6]

- Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value, excluding isotopic peaks, typically corresponds to the molecular ion (M⁺), from which the molecular weight is determined.^[7]
- Methodology (Electron Ionization - GC-MS):
 - Sample Introduction: A dilute solution of **1-bromoheptane-d3** is injected into a Gas Chromatograph (GC). The GC separates the compound from any impurities.
 - Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the source, it is bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation (M^{•+}).
 - Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them by their m/z ratio.
 - Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
- Data Interpretation: For halogenated compounds like 1-bromoheptane, the mass spectrum exhibits a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺²) of almost equal intensity, separated by 2 m/z units, confirming the presence of a single bromine atom.^[8] The increased mass of the deuterated compound (182.12 g/mol) compared to the standard (179.10 g/mol) will be clearly evident.

Structural Verification and Deuteration Analysis via NMR Spectroscopy

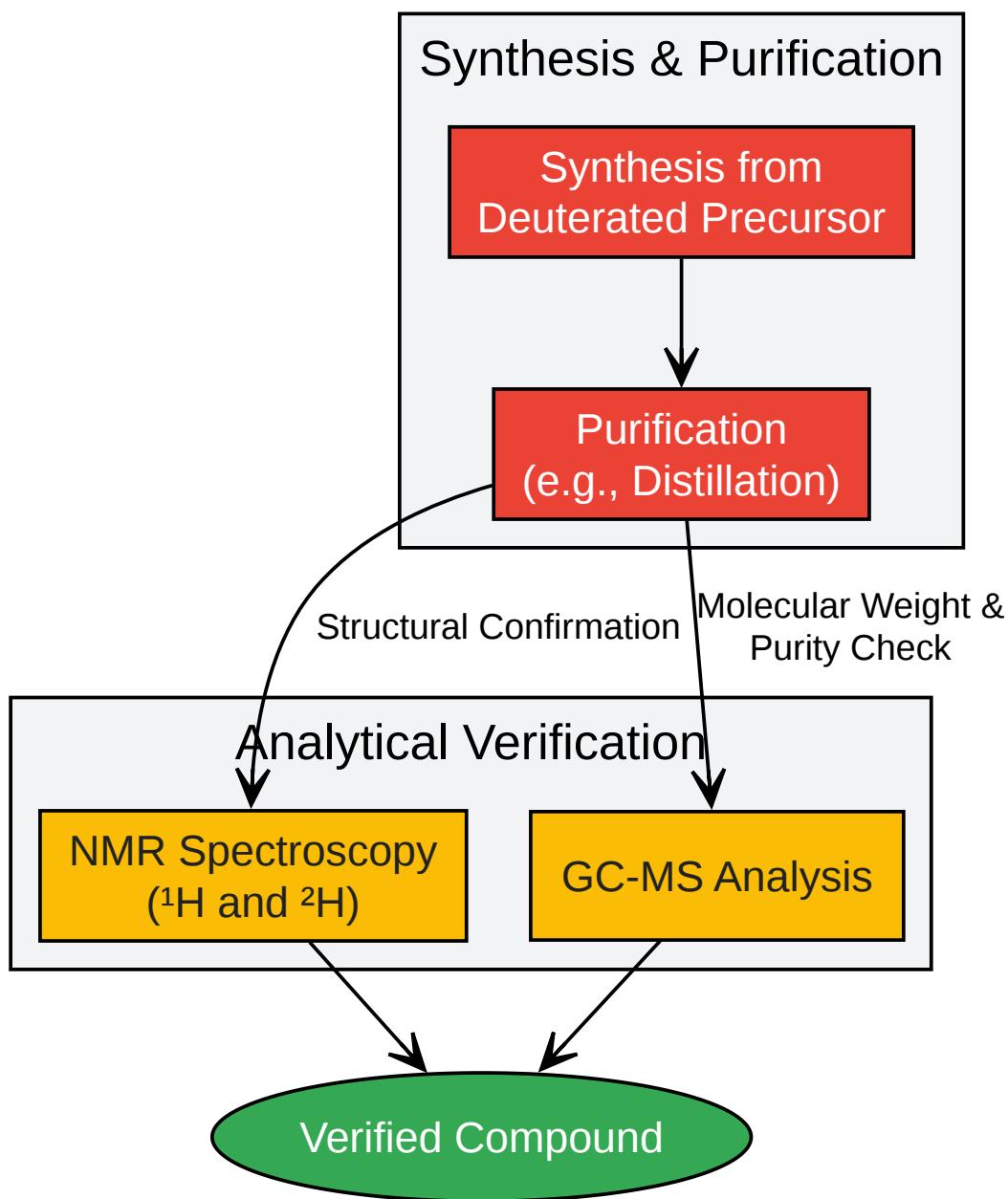
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and the location of the deuterium atoms.

- Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For deuterated compounds, both ^1H NMR (proton) and ^2H NMR (deuterium) are employed. In ^1H NMR, the replacement of a proton with a deuteron leads to the disappearance of a signal. In ^2H NMR, the appearance of a signal confirms the presence and chemical environment of the deuterium atom.[1][9]
- Methodology:
 - Sample Preparation: The purified **1-bromoheptane-d3** is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl_3) to avoid solvent interference in the ^1H spectrum.[2][10]
 - ^1H NMR Analysis: A proton NMR spectrum is acquired. The integration of the proton signals is compared to a non-deuterated standard. A reduction in the integral value for a specific signal indicates the site of deuteration.
 - ^2H NMR Analysis: A deuterium NMR spectrum is then acquired. This spectrum will show a signal corresponding to the chemical shift of the deuterium atoms. This provides direct evidence of successful deuteration and can confirm the specific location on the carbon skeleton.[1][9]

Typical Experimental Workflow

The synthesis and verification of **1-bromoheptane-d3** follow a structured workflow to ensure purity and correct isotopic labeling.

Characterization Workflow for 1-Bromoheptane-d3



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Caption: Standard workflow for synthesis and analysis.

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